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Compound of Interest

Compound Name: VCH-286

Cat. No.: B15608686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of

GSK2556286, a novel antitubercular drug candidate. GSK2556286 acts as an agonist of the

Rv1625c adenylyl cyclase in Mycobacterium tuberculosis (Mtb), leading to increased

intracellular cyclic AMP (cAMP) levels and subsequent inhibition of cholesterol catabolism, a

crucial metabolic pathway for Mtb survival within the host.[1][2][3][4] The protocols outlined

below are essential for characterizing the compound's activity in both intracellular and

extracellular environments.

Data Presentation: Efficacy of GSK2556286
The following table summarizes the quantitative data on the in vitro efficacy of GSK2556286

against Mycobacterium tuberculosis.
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Assay Type Mtb Strain
Experiment
al Condition

Parameter Value Reference

Intracellular

Growth

Inhibition

H37Rv

THP-1

macrophage-

like cells

IC50 0.07 µM [5][6][7][8]

Extracellular

Growth

Inhibition

H37Rv

Cholesterol-

containing

medium

IC50 2.12 µM [4][7]

Extracellular

Growth

Inhibition

Erdman

Cholesterol-

containing

medium

IC50 0.71 µM [4][7]

Extracellular

Growth

Inhibition

H37Rv

Glucose-

containing

medium

IC50 >125 µM [7]

Extracellular

Growth

Inhibition

Erdman

Glucose-

containing

medium

IC50 >50 µM [7]

Extracellular

Growth

Inhibition

Clinical

Isolates

(n=45) & Lab

Strains (n=3)

Cholesterol-

containing

medium

MIC90 1.2 µM [5][7]

cAMP

Production

Mtb

expressing

Rv1625c

In vitro

treatment (5

µM, 24h)

Fold Increase ~50-fold [1][2][3][4]

Cholesterol

Metabolism
Wild-type Mtb

[4-14C]-

cholesterol

radiorespirom

etry

Inhibition 90% at 10 µM [4]

Signaling Pathway and Mechanism of Action
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The following diagram illustrates the mechanism of action of GSK2556286 in Mycobacterium

tuberculosis.
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Caption: Mechanism of action of GSK2556286 in M. tuberculosis.

Experimental Workflow Overview
The diagram below outlines the general experimental workflow for assessing the in vitro

efficacy of GSK2556286.
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Caption: General experimental workflow for GSK2556286 efficacy testing.

Experimental Protocols
Intracellular Growth Inhibition Assay in THP-1
Macrophages
This protocol determines the 50% inhibitory concentration (IC50) of GSK2556286 against M.

tuberculosis residing within human macrophage-like cells.

Materials:

THP-1 monocytic cell line (ATCC TIB-202)

RPMI 1640 medium with L-glutamine

Fetal Bovine Serum (FBS)

Phorbol 12-myristate 13-acetate (PMA)

M. tuberculosis strain (e.g., H37Rv)
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Middlebrook 7H9 broth with supplements (ADC or OADC)

Human serum

GSK2556286

96-well or 384-well clear-bottom plates

Method for quantifying bacterial viability (e.g., Luciferase assay system, Resazurin, or

materials for CFU plating)

Procedure:

THP-1 Cell Culture and Differentiation:

Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS, maintaining cell density

between 0.2 and 1 x 10^6 cells/mL.[1]

Seed 1 x 10^5 cells per well in a 96-well plate in RPMI 1640 with 10% FBS.[9]

Add PMA to a final concentration of 40 ng/mL to induce differentiation into macrophage-

like cells.[1]

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

Preparation of M. tuberculosis Inoculum:

Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).

Pellet the bacteria by centrifugation and resuspend in RPMI 1640.

Opsonize the bacteria by incubating with 10% human serum for 30 minutes at 37°C.[1][3]

Infection of THP-1 Cells:

Aspirate the PMA-containing medium from the differentiated THP-1 cells and wash twice

with fresh RPMI 1640.
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Infect the cells with the opsonized M. tuberculosis at a multiplicity of infection (MOI) of 1-2.

[3]

Incubate for 4 hours at 37°C to allow for phagocytosis.

Remove extracellular bacteria by washing the cells three times with warm RPMI 1640.[10]

Compound Treatment:

Prepare serial dilutions of GSK2556286 in RPMI 1640 with 10% FBS.

Add the compound dilutions to the infected cells. Include a vehicle control (e.g., DMSO).

Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.[1][11]

Quantification of Bacterial Growth:

Luciferase/GFP Reporter: If using a reporter strain, measure the signal according to the

manufacturer's instructions.

Resazurin Assay: Add resazurin solution (e.g., 30 µL of a 0.1 mg/mL solution) to each well

and incubate for 24-48 hours. Measure fluorescence (Ex/Em: 530-560/590 nm) or

absorbance (570 nm and 600 nm).[1]

CFU Counting: Lyse the macrophages with a mild detergent (e.g., 0.1% saponin). Prepare

serial dilutions of the lysate and plate on Middlebrook 7H10 or 7H11 agar. Incubate for 3-4

weeks and count colonies.

Data Analysis:

Calculate the percentage of growth inhibition for each compound concentration relative to

the vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve.

Extracellular Growth Inhibition Assay in Cholesterol-
Containing Medium
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This assay determines the minimum inhibitory concentration (MIC) or IC50 of GSK2556286

against M. tuberculosis grown in a medium where cholesterol is the primary carbon source.

Materials:

M. tuberculosis strain (e.g., H37Rv, Erdman)

Minimal medium (see composition below)

Cholesterol

Tyloxapol

Ethanol

GSK2556286

96-well plates

Method for measuring bacterial growth (e.g., spectrophotometer for OD600, Alamar Blue)

Minimal Medium Composition (per liter):

Asparagine: 0.5 g

KH2PO4: 1.0 g

Na2HPO4: 1.5 g

Ferric ammonium citrate: 50 mg

MgSO4·7H2O: 0.5 g

CaCl2: 0.5 mg

ZnSO4: 0.1 mg

Tyloxapol: 0.05% (to solubilize cholesterol)
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Cholesterol: 0.01% (prepared as an ethanol/tyloxapol micelle solution)[6][12][13]

Procedure:

Preparation of Mtb Inoculum:

Grow M. tuberculosis in standard 7H9 broth to mid-log phase.

Wash the bacterial cells twice with phosphate-buffered saline (PBS) to remove residual

nutrients from the growth medium.

Assay Setup:

In a 96-well plate, add serial dilutions of GSK2556286 in the cholesterol-containing

minimal medium.

Inoculate each well with the washed M. tuberculosis to a final OD600 of approximately

0.05.

Include positive (no drug) and negative (no bacteria) controls.

Incubation:

Incubate the plate at 37°C for 7-14 days.

Measurement of Growth:

OD600: Measure the optical density at 600 nm.

Alamar Blue: Add Alamar Blue (10% of the culture volume) and incubate for 24-48 hours.

Measure fluorescence.[10]

Data Analysis:

The MIC is defined as the lowest concentration of the compound that inhibits visible

growth.
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For IC50 determination, calculate the percentage of growth inhibition and fit to a dose-

response curve.

Intracellular cAMP Measurement Assay
This protocol quantifies the increase in intracellular cAMP levels in M. tuberculosis following

treatment with GSK2556286.

Materials:

M. tuberculosis culture

GSK2556286

Lysis buffer (e.g., IP buffer with protease inhibitors)

Lysing Matrix B (silica beads)

Bead beater

cAMP immunoassay kit (e.g., competitive ELISA or fluorescence-based)

Procedure:

Mtb Culture and Treatment:

Grow M. tuberculosis to mid-log phase.

Treat the culture with GSK2556286 (e.g., 5 µM) or vehicle control for a specified time (e.g.,

24 hours).

Cell Lysis:

Harvest the bacterial cells by centrifugation and wash with PBS.

Resuspend the cell pellet in lysis buffer.

Lyse the cells using a bead beater with Lysing Matrix B.[4]
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cAMP Quantification:

Centrifuge the lysate to pellet cell debris.

Collect the supernatant and measure the total protein concentration.

Use a commercial cAMP immunoassay kit to measure the cAMP concentration in the

supernatant, following the manufacturer's instructions.[14]

Data Analysis:

Normalize the cAMP concentration to the total protein concentration or cell wet weight.

Calculate the fold-increase in cAMP levels in the GSK2556286-treated samples compared

to the vehicle control.[15]

Cholesterol Metabolism Inhibition Assay
This assay measures the ability of GSK2556286 to inhibit the catabolism of cholesterol by M.

tuberculosis using radiorespirometry.

Materials:

M. tuberculosis culture

Minimal medium with cholesterol

[4-14C]-cholesterol

GSK2556286

Sealed vials

BACTEC TB-460 Instrument or similar for capturing and quantifying 14CO2

Procedure:

Assay Setup:
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Grow M. tuberculosis to mid-log phase.

Wash the cells and resuspend them in minimal medium containing 0.01% unlabeled

cholesterol.

Add a tracer amount of [4-14C]-cholesterol (e.g., 0.1 µCi/mL).[10]

Add serial dilutions of GSK2556286 or vehicle control.

Incubation and 14CO2 Capture:

Transfer the cultures to sealed vials.

Incubate at 37°C.

At various time points, measure the amount of released 14CO2 using a BACTEC

instrument or by trapping the CO2 in a suitable scintillant and counting.[10][12]

Data Analysis:

Calculate the rate of cholesterol metabolism based on the amount of 14CO2 released over

time.

Determine the percentage of inhibition of cholesterol metabolism for each concentration of

GSK2556286 compared to the vehicle control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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